An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1,2-oxazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1,2-oxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (or isoxazole) ring is a key scaffold in a variety of biologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 4-amino-1,2-oxazole-3-carboxylate, offering a framework for its synthesis, characterization, and application in research and development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates predicted data with established principles of medicinal chemistry and analytical techniques, providing a robust starting point for its evaluation.
Molecular Structure and Key Features
The foundational step in understanding the physicochemical profile of a compound is the analysis of its structure.
Caption: Chemical structure of ethyl 4-amino-1,2-oxazole-3-carboxylate.
The molecule features a 1,2-oxazole ring, an aromatic amine group at the 4-position, and an ethyl carboxylate group at the 3-position. This combination of functional groups dictates its key physicochemical characteristics:
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Hydrogen Bonding: The amino group (NH₂) serves as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring, as well as the carbonyl and ether oxygens of the ester group, can act as hydrogen bond acceptors. This capacity for hydrogen bonding is crucial for its interaction with biological targets and influences its solubility.
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Aromaticity and Planarity: The isoxazole ring is an aromatic system, contributing to the molecule's overall stability.
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Lipophilicity and Hydrophilicity: The ethyl group of the ester contributes to its lipophilicity, while the amino group and the heteroatoms in the ring and ester provide hydrophilic character. The balance between these determines the molecule's partitioning behavior between aqueous and lipid environments.
Physicochemical Properties: A Tabulated Summary
While experimental data for this specific compound is scarce, we can compile a table of predicted values and provide context based on related structures.
| Property | Predicted/Estimated Value | Method/Source | Significance in Drug Discovery |
| Molecular Formula | C₆H₈N₂O₃ | - | Foundational for molecular weight and elemental analysis. |
| Molecular Weight | 156.14 g/mol | - | Influences diffusion and transport properties. |
| XlogP | 0.8 | Predicted (PubChem)[3] | A measure of lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME). A value around 0.8 suggests good membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | Key for target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (N, O in ring; 2 O in ester) | Calculated | Important for molecular recognition and aqueous solubility. |
| pKa (basic) | 2-4 (estimated for amino group) | Analog-based estimation | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The electron-withdrawing nature of the isoxazole ring is expected to lower the basicity of the amino group compared to a simple aniline. |
| pKa (acidic) | Not applicable | - | No readily ionizable acidic protons. |
| Aqueous Solubility | Low to moderate (predicted) | Structural analysis | The presence of hydrogen bond donors and acceptors suggests some water solubility, but the overall neutral charge and the presence of the ethyl group may limit it. |
| Melting Point | Solid at room temperature (predicted) | Analog-based estimation | Affects formulation and handling. Many isoxazole derivatives are crystalline solids.[1][4] |
Synthesis and Characterization
A plausible synthetic route to ethyl 4-amino-1,2-oxazole-3-carboxylate, based on established isoxazole synthesis methodologies, is outlined below.
Caption: A proposed synthetic workflow for ethyl 4-amino-1,2-oxazole-3-carboxylate.
This proposed synthesis involves a cyclization reaction to form the isoxazole ring, followed by functional group manipulations at the 4-position. Characterization of the final product would rely on a combination of spectroscopic and analytical techniques.
Expected Spectroscopic Data
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¹H NMR:
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An ethyl group signal, consisting of a quartet around 4.0-4.4 ppm (for the -CH₂-) and a triplet around 1.2-1.5 ppm (for the -CH₃-).
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A singlet for the proton on the C5 of the isoxazole ring.
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A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.
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¹³C NMR:
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Signals for the two carbons of the ethyl group.
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A signal for the carbonyl carbon of the ester.
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Signals for the carbons of the isoxazole ring.
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IR Spectroscopy:
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N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹.
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C=O stretching for the ester carbonyl group around 1700-1730 cm⁻¹.
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C=N and C=C stretching vibrations characteristic of the isoxazole ring.[4]
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).
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Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of ethyl 4-amino-1,2-oxazole-3-carboxylate. These are standard protocols that can be adapted for this specific compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing a compound to reach equilibrium in a solvent and then measuring its concentration.
Protocol:
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Add an excess amount of ethyl 4-amino-1,2-oxazole-3-carboxylate to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear container.
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After agitation, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.
Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant.
Protocol:
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Dissolve a precisely weighed amount of ethyl 4-amino-1,2-oxazole-3-carboxylate in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Calibrate a pH meter with standard buffers.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
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Record the volume of titrant added and the corresponding pH values.
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Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Determination of Lipophilicity (LogP/LogD)
Rationale: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are critical measures of a compound's lipophilicity.
Caption: Relationship between LogP, LogD, pH, and pKa.
Protocol (Shake-Flask Method for LogD at pH 7.4):
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Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic solvent (typically n-octanol).
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Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.
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Dissolve a known amount of ethyl 4-amino-1,2-oxazole-3-carboxylate in one of the phases.
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Combine the two phases in a known volume ratio (e.g., 1:1) in a sealed container.
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Agitate the mixture until partitioning equilibrium is reached (e.g., for several hours).
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Separate the two phases by centrifugation.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Stability Assessment
Rationale: Understanding the chemical stability of a compound under various conditions is crucial for its development as a drug candidate.
Protocol (Hydrolytic Stability):
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Prepare solutions of ethyl 4-amino-1,2-oxazole-3-carboxylate in aqueous buffers at different pH values (e.g., pH 2, pH 7.4, and pH 9) to simulate conditions in the stomach, blood, and intestines, respectively.
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Incubate the solutions at a constant temperature (e.g., 37°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
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Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
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Plot the concentration of the parent compound versus time to determine its degradation rate and half-life at each pH.
Conclusion
References
- Aksenov, A. V., et al. (2018).
- Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(3), 135-141.
- Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 513(1), 100-108.
- Broom, N. J. P., et al. (1994). Semisynthetic analogues of pseudomonic acid A (mupirocin) containing a heterocycle substituted oxazole. Journal of Antibiotics, 47(10), 1183-1194.
- Kakkar, S., & Narasimhan, B. (2019).
- MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molecules, 27(16), 5245.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
- Popat, K. H., et al. (2012). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 16(2), 134-140.
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PubChem. (n.d.). Ethyl 4-amino-1,2-oxazole-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). The Physico-Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]
- S. M. Ramsh, E. S. Khrabrova, A. I. Ginak. (1996). Synthesis, chemical properties, and biological activity of 2-Amino-4-oxazolinones and their tautomeric 2-Amino-4-oxazolidones (Review). Chemistry of Heterocyclic Compounds, 32(8), 867-879.
- Taylor, E. C., & Turchi, I. J. (1979). The Chemistry of Heterocyclic Compounds, Isoxazoles. John Wiley & Sons.
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
